2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide
CAS No.: 1021229-66-2
Cat. No.: VC8195279
Molecular Formula: C21H21N7O3
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021229-66-2 |
|---|---|
| Molecular Formula | C21H21N7O3 |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide |
| Standard InChI | InChI=1S/C21H21N7O3/c29-18(15-11-23-17-4-2-1-3-14(15)17)21(30)22-5-6-28-20-16(12-26-28)19(24-13-25-20)27-7-9-31-10-8-27/h1-4,11-13,23H,5-10H2,(H,22,30) |
| Standard InChI Key | HMQOTZQYSOOJPW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |
| Canonical SMILES | C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide, reflecting its three primary structural components:
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A pyrazolo[3,4-d]pyrimidine scaffold substituted with a morpholine group at position 4.
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An indole moiety linked via a ketone-acetamide bridge.
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An ethyl spacer connecting the pyrazolopyrimidine and acetamide groups .
Its molecular formula is C₂₁H₂₁N₇O₃, with a molecular weight of 419.4 g/mol . The compound is cataloged under multiple synonyms, including VU0505495-1 and AKOS024475778, and has the PubChem CID 27567896 .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide |
| Molecular Formula | C₂₁H₂₁N₇O₃ |
| Molecular Weight | 419.4 g/mol |
| SMILES | C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |
| InChIKey | HMQOTZQYSOOJPW-UHFFFAOYSA-N |
Structural Analysis and Conformational Features
Core Scaffold and Functional Groups
The pyrazolo[3,4-d]pyrimidine core is a nitrogen-rich heterocycle known for its role in kinase inhibition, as seen in analogs like PP242 (PubChem CID 135565635) . The morpholine substituent at position 4 introduces a six-membered oxygen-nitrogen ring, enhancing solubility and influencing binding interactions . The indole-3-yl group, connected via a diketone bridge, may facilitate π-π stacking interactions with biological targets, a feature common in serotonin receptor modulators and kinase inhibitors .
Three-Dimensional Conformation
Computational models predict a planar configuration for the pyrazolopyrimidine-indole system, with the morpholine ring adopting a chair conformation. The ethyl spacer allows rotational flexibility, potentially enabling adaptive binding in enzymatic pockets .
Synthesis and Physicochemical Properties
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | DMF, 100°C, 12h | Pyrimidine ring formation |
| N-Alkylation | 2-Chloroethylmorpholine, K₂CO₃, DMF | Side chain introduction |
| Amide Coupling | EDC/HOBt, DCM, rt | Acetamide bridge formation |
Physicochemical Data
Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:
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LogP: ~2.1 (moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 3/9
Biological Activity and Mechanism of Action
Anticancer Applications
Pyrazolopyrimidines are extensively studied in oncology. For example, VU0505495-1 (a synonym) may inhibit proliferation in glioblastoma or breast cancer cell lines, though specific assays are needed to confirm activity .
Future Research Directions
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Synthetic Optimization: Develop scalable routes with improved yields.
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Kinase Profiling: Screen against kinase panels to identify primary targets.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in model organisms.
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